N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide
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Overview
Description
N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to the presence of π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen or nitro groups to the indole ring .
Scientific Research Applications
N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and anti-inflammatory activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological receptors, thereby modulating their activity . The indole scaffold allows the compound to interact with enzymes and proteins, inhibiting their function and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)indole: Another indole derivative with a trifluoromethyl group, used in pharmaceutical intermediates.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide is unique due to its specific structure, which combines the indole scaffold with a trifluoromethyl group and a carboxamide moiety. This combination enhances its biological activity and stability, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
61088-30-0 |
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Molecular Formula |
C14H11F3N2O2 |
Molecular Weight |
296.24 g/mol |
IUPAC Name |
N,N-dimethyl-6-(trifluoromethyl)-4H-furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C14H11F3N2O2/c1-19(2)13(20)11-6-10-12(21-11)8-4-3-7(14(15,16)17)5-9(8)18-10/h3-6,18H,1-2H3 |
InChI Key |
DIHGMULENYLQAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(O1)C3=C(N2)C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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